1-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoyl]piperidine-4-carboxylic acid
Description
1-[(2S)-2-{[(tert-Butoxy)carbonyl]amino}-4-methylpentanoyl]piperidine-4-carboxylic acid is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a branched 4-methylpentanoyl side chain, and a carboxylic acid group. The Boc group serves as a protective moiety for the amine during synthetic processes, enabling selective reactivity in peptide coupling or derivatization reactions . The stereochemistry at the 2-position (S-configuration) and the 4-methylpentanoyl substituent influence its physicochemical properties, such as solubility and lipophilicity, which are critical for applications in medicinal chemistry and drug development.
The synthesis of such compounds typically involves sequential protection and coupling steps. For instance, Boc-protected amines are often introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaOH in methanol or 1,4-dioxane), as demonstrated in related piperidine derivatives . The 4-methylpentanoyl group likely originates from acylation reactions, while the carboxylic acid functionality is retained or introduced via hydrolysis.
Properties
IUPAC Name |
1-[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O5/c1-11(2)10-13(18-16(23)24-17(3,4)5)14(20)19-8-6-12(7-9-19)15(21)22/h11-13H,6-10H2,1-5H3,(H,18,23)(H,21,22)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUHXOODFSGABP-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCC(CC1)C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC(CC1)C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or process amino acids or peptides
Mode of Action
These interactions could potentially alter the conformation or activity of the target proteins or enzymes.
Biochemical Pathways
Without knowledge of the specific targets, it is challenging to determine the exact biochemical pathways affected by this compound. Based on its structure, it could potentially be involved in pathways related to amino acid or peptide metabolism.
Pharmacokinetics
Its bioavailability could be influenced by factors such as its solubility, stability, and the presence of transport proteins.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the specific targets and pathways affected by the compound. Potential effects could include changes in protein activity, signal transduction, or cellular metabolism.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Furthermore, the compound’s efficacy could be influenced by factors such as the concentration of the compound and its targets, and the presence of competing molecules.
Biological Activity
The compound 1-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoyl]piperidine-4-carboxylic acid , also known as Boc-piperidine-4-carboxylic acid , is a significant molecule in medicinal chemistry and organic synthesis. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C11H19NO4 |
| Molecular Weight | 229.27 g/mol |
| IUPAC Name | 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid |
| CAS Number | 84358-13-4 |
| Solubility | Soluble in organic solvents; insoluble in water |
Structure
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for protecting amino functionalities during chemical reactions. This structural characteristic enhances its utility in peptide synthesis and other organic transformations.
The biological activity of Boc-piperidine-4-carboxylic acid primarily revolves around its role as an intermediate in the synthesis of bioactive compounds. The Boc group can be selectively removed under acidic conditions, allowing the free amino group to participate in further reactions, including enzyme interactions and drug development processes.
Therapeutic Applications
- Anticancer Agents : Research indicates that derivatives of piperidine compounds exhibit anticancer properties. The ability to modify the piperidine ring allows for the development of targeted therapies against various cancer types.
- Neuroprotective Effects : Studies have suggested that piperidine derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases.
- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, indicating potential applications in developing new antibiotics.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer potential of piperidine derivatives. The researchers synthesized several Boc-protected compounds and evaluated their cytotoxic effects on cancer cell lines. Results indicated that specific modifications to the piperidine structure enhanced activity against breast cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics .
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of Boc-piperidine derivatives in models of Alzheimer's disease. The study demonstrated that these compounds could inhibit acetylcholinesterase activity, leading to increased levels of acetylcholine, which is beneficial for cognitive function .
Case Study 3: Antimicrobial Properties
Research published in Antibiotics highlighted the antimicrobial efficacy of modified piperidine compounds against multi-drug resistant bacteria. The study found that certain derivatives exhibited bactericidal activity with low minimum inhibitory concentrations (MICs), suggesting their potential as novel antimicrobial agents .
Comparative Analysis with Similar Compounds
To understand the unique properties of Boc-piperidine-4-carboxylic acid, a comparison with similar compounds is essential:
| Compound Name | Biological Activity | Structural Features |
|---|---|---|
| Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoate | Intermediate in peptide synthesis | Contains ester functional group |
| N-Boc-isonipecotic acid | Potential analgesic effects | Piperidine ring with isonipecotic structure |
| Boc-Lysine | Used in peptide synthesis | Contains a lysine side chain |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous piperidine derivatives containing Boc-protected amines and carboxylic acid groups. Key differences in substituents, molecular properties, and applications are highlighted.
Structural and Functional Differences
- Branched Aliphatic vs. Aromatic Substituents: The 4-methylpentanoyl group in the target compound contributes to higher lipophilicity compared to aromatic derivatives like the 4-chlorophenyl analog . This difference impacts membrane permeability and bioavailability.
- Chirality: The S-configuration at the 2-position distinguishes the target compound from achiral analogs (e.g., 1-Boc-4-Aminopiperidine-4-carboxylic acid), enabling enantioselective interactions in biological systems .
- Dual Protection : Compounds with dual Boc groups (e.g., ) exhibit reduced reactivity toward nucleophiles, making them suitable for complex synthetic pathways requiring sequential deprotection.
Physicochemical Properties
- Solubility : The trifluoromethylphenyl derivative is less polar than the target compound due to fluorine's electronegativity, reducing aqueous solubility but enhancing blood-brain barrier penetration.
- Stability: The Boc group in all compounds provides temporary amine protection, but steric bulk from substituents (e.g., 4-methylpentanoyl) may slow hydrolysis rates under acidic conditions .
Q & A
Basic: What are the key considerations for optimizing the synthesis of 1-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoyl]piperidine-4-carboxylic acid?
Answer:
Synthesis optimization requires careful control of reaction conditions, including:
- Temperature and solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling reactions, while lower temperatures (0–25°C) minimize side reactions .
- Purification : Chromatography (e.g., reverse-phase HPLC or silica gel) is critical for isolating the compound from by-products, as evidenced by yields of 39–95% in analogous Boc-protected piperidine syntheses .
- Protecting group stability : The Boc group is acid-labile; use mild deprotection conditions (e.g., TFA in DCM) to retain stereochemical integrity .
Advanced: How can spectroscopic techniques resolve structural ambiguities in this compound?
Answer:
- NMR : Key peaks include the Boc group’s tert-butyl protons (~1.4 ppm, singlet) and the piperidine ring’s axial/equatorial protons (δ 3.0–4.0 ppm). 2D-COSY and NOESY confirm stereochemistry at the (2S)-chiral center .
- IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and Boc carbonyl (~1680 cm⁻¹) distinguish functional groups .
- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ calculated for C₁₈H₃₁N₂O₅: 367.2234) .
Advanced: How does the Boc group influence the compound’s biological interactions?
Answer:
The Boc group:
- Modulates lipophilicity : Increases logP by ~1.5 units compared to deprotected analogs, enhancing membrane permeability .
- Protects reactive amines : Prevents undesired interactions during in vitro assays (e.g., with serum proteins) .
- Affects binding kinetics : In similar piperidine derivatives, Boc removal increases receptor affinity by 10-fold, suggesting the free amine is critical for target engagement .
Basic: What methodologies assess the compound’s stability under physiological conditions?
Answer:
- pH stability studies : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC. Boc groups are stable at pH 5–7 but hydrolyze rapidly in acidic (pH <3) or basic (pH >8) conditions .
- Thermal stability : DSC/TGA analysis reveals decomposition onset at ~150°C, necessitating storage at –20°C in inert atmospheres .
Advanced: What reaction pathways are feasible for modifying the carboxylic acid moiety?
Answer:
- Amide coupling : Use EDCl/HOBt or HATU with amines to generate prodrugs or conjugates (e.g., esterification for improved bioavailability) .
- Metal-catalyzed decarboxylation : Pd-mediated reactions under CO atmosphere yield piperidine derivatives with retained stereochemistry .
- Reduction : LiAlH₄ reduces the carboxylic acid to a hydroxymethyl group, enabling further functionalization .
Advanced: How does this compound compare structurally and functionally to analogs like 1-Boc-piperidine-4-carboxylic acid?
Answer:
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Gloves, lab coat, and goggles; use in a fume hood due to potential respiratory irritation .
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .
- Waste disposal : Incinerate at >800°C to avoid releasing toxic by-products (e.g., isobutylene from Boc decomposition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
